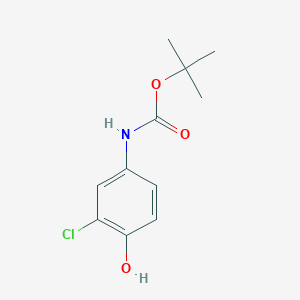
N-(3-cloro-4-hidroxifenil)carbamato de tert-butilo
Descripción general
Descripción
“tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” is a chemical compound with the CAS number 345893-27-8 . It is also known as TERT-BUTYL 4-CHLORO-3-HYDROXYPHENYLCARBAMATE .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” is characterized by the presence of a carbamate group, which is identified by the -O-CO-NH- linkage . The InChI code for this compound is 1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” include a molecular weight of 243.69 g/mol . The compound is a powder with a melting point of 88-92°C . The IUPAC name for this compound is tert-butyl 3-chloro-4-hydroxyphenylcarbamate .
Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
Este compuesto sirve como intermediario en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo tert-butilo puede proteger el carbamato durante las reacciones, permitiendo modificaciones selectivas de la molécula .
Agente de Protección de Aminas
En la síntesis de péptidos, el compuesto se utiliza para proteger los grupos amino. Esta protección es crucial para prevenir reacciones secundarias no deseadas y para garantizar la secuencia correcta de ensamblaje de aminoácidos .
Investigación Farmacéutica
La estructura hidroxifenil de este compuesto es similar a la que se encuentra en muchas moléculas biológicamente activas. Puede utilizarse en la síntesis de fármacos que se dirigen a receptores o enzimas específicos dentro del cuerpo .
Ciencia de Materiales
La capacidad del compuesto para actuar como un enlace o un espaciador puede aprovecharse en la ciencia de los materiales. Puede incorporarse a polímeros o recubrimientos superficiales para mejorar las propiedades del material, como la estabilidad y la reactividad .
Bioconjugación
N-(3-cloro-4-hidroxifenil)carbamato de tert-butilo: puede utilizarse en técnicas de bioconjugación. Puede unir biomoléculas a otros compuestos o superficies, lo que es útil en ensayos de diagnóstico y sistemas de administración de fármacos .
Síntesis Química
Como un bloque de construcción químico versátil, puede utilizarse para sintetizar una variedad de otros compuestos químicos, incluyendo aquellos con posibles aplicaciones en tintes, pigmentos y estudios de fluorescencia .
Estudios de Inhibición Enzimática
La estructura del compuesto le permite imitar ciertos sustratos o inhibidores de enzimas. Esto lo hace valioso para estudiar la cinética enzimática y para desarrollar nuevos inhibidores que podrían conducir a fármacos terapéuticos .
Química Agrícola
En el campo de la química agrícola, este compuesto podría utilizarse para desarrollar nuevos pesticidas o herbicidas. Sus grupos cloro e hidroxilo lo convierten en un candidato para una mayor funcionalización para atacar plagas o malas hierbas específicas .
Safety and Hazards
The safety information for “tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate, also known as tert-butyl 3-chloro-4-hydroxyphenylcarbamate, is a compound with potential biological activity. . Here is a general overview of the aspects :
Target of Action
The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These interactions can lead to changes in the function of the target, which can result in therapeutic effects. The specific targets of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate are currently unknown .
Mode of Action
The mode of action of a compound describes how it interacts with its targets to exert its effects. This can involve binding to a target, inhibiting its function, or modulating its activity. The specific mode of action of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate is currently unknown .
Biochemical Pathways
Biochemical pathways are sequences of chemical reactions that occur in a cell, often catalyzed by enzymes. These pathways can be affected by the action of a compound, leading to downstream effects on cellular function. The specific biochemical pathways affected by tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate are currently unknown .
Pharmacokinetics
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can have a significant impact on the bioavailability of a compound, or how much of the compound reaches its target site in the body. The specific pharmacokinetic properties of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate are currently unknown .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. This can include changes in cellular signaling, gene expression, or cell function. The specific results of the action of tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate are currently unknown .
Action Environment
The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, and the presence of other molecules. The specific influences of the action environment on tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate are currently unknown .
Propiedades
IUPAC Name |
tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKIMPSOKVLTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206782 | |
| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
911297-03-5 | |
| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911297-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



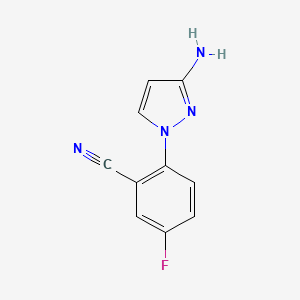
![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)


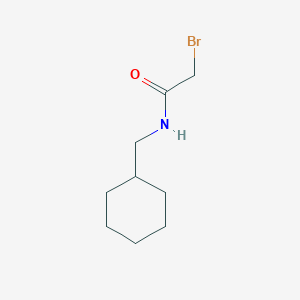
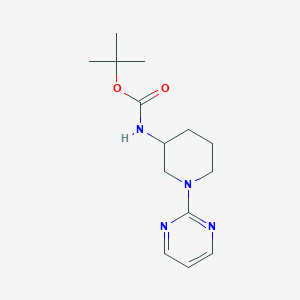
![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)
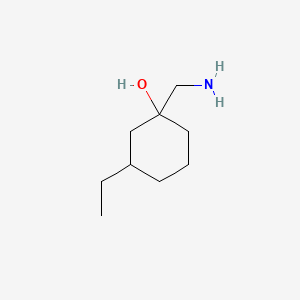
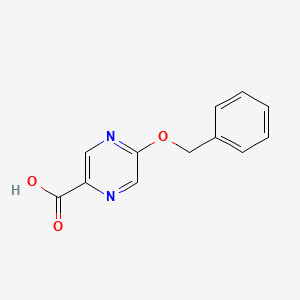
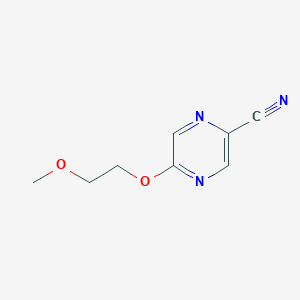



![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)